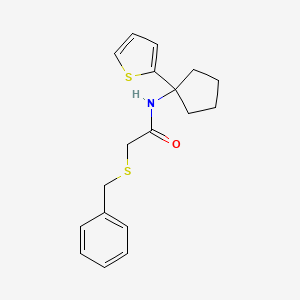

2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is an organic compound that features a benzylthio group, a thiophene ring, and a cyclopentylacetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves multiple steps. One common route includes the following steps:

Formation of the benzylthio group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.

Cyclopentylation: The thiophene ring is functionalized with a cyclopentyl group through a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amidation: The final step involves the reaction of benzylthiol with the cyclopentylated thiophene derivative in the presence of an acylating agent like acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

化学反応の分析

Types of Reactions

2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler acetamide derivative.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: De-benzylated acetamide derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of compounds containing thiophene and benzyl groups in anticancer therapy. For instance:

- A study demonstrated that derivatives of thiophene exhibited significant antiproliferative activity against various cancer cell lines. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- In vitro testing showed that similar compounds achieved submicromolar growth inhibition values, indicating their potency as anticancer agents .

Case Study: Compound Derivatives

A specific derivative related to 2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide was tested against human non-small cell lung cancer (A549) cells. The results indicated:

- GI50 Values : The compound exhibited GI50 values in the range of 1.06–6.51 μM across multiple cancer cell lines.

- Mechanism of Action : Induction of early apoptosis and activation of caspases were observed, confirming its role in promoting programmed cell death .

Neuroprotective Applications

Another area of research involves the neuroprotective properties of thiophene derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. Understanding the structure-activity relationship is vital for enhancing its efficacy:

作用機序

The mechanism of action of 2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzylthio group and thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

類似化合物との比較

Similar Compounds

2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide: Unique due to the combination of benzylthio, thiophene, and cyclopentylacetamide moieties.

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide: Similar structure but with a methylthio group instead of a benzylthio group.

2-(benzylthio)-N-(1-(furan-2-yl)cyclopentyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct electronic and steric properties

生物活性

The compound 2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological activity, and relevant research findings associated with this compound, particularly in the context of its antitumor and anticonvulsant properties.

Synthesis

The synthesis of this compound involves several chemical reactions, including the formation of thioether linkages and cyclization processes. The general synthetic route can be summarized as follows:

- Formation of Benzylthio Group : The benzylthio moiety is introduced through a nucleophilic substitution reaction involving benzyl chloride and a suitable thiol.

- Cyclization : The cyclopentyl group is integrated via cyclization reactions that may involve cyclopentadiene derivatives.

- Acetamide Formation : The final step involves acetamide formation through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds related to this compound. In particular, a series of compounds bearing similar scaffolds were tested against various cancer cell lines.

Key Findings:

- Inhibition of Tumor Growth : Compounds structurally related to this compound demonstrated significant growth inhibition in multiple human tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC50 values ranging from 45 to 97 nM .

- Mechanism of Action : The mechanism appears to involve inhibition of key enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR), with some compounds showing better efficacy than standard treatments like methotrexate .

Anticonvulsant Activity

The anticonvulsant properties of related N-benzyl derivatives have been explored extensively. Studies indicate that modifications to the acetamido group can significantly influence anticonvulsant efficacy.

Key Findings:

- Protection Against Seizures : Derivatives with similar structures provided significant protection against maximal electroshock (MES)-induced seizures in animal models . For example, certain derivatives exhibited ED50 values comparable to established anticonvulsants like phenobarbital.

- Importance of Structural Variations : The presence of specific substituents on the benzyl or acetamido groups was crucial for enhancing anticonvulsant activity, highlighting structure-activity relationships (SAR) .

Table 1: Biological Activities of Related Compounds

| Compound ID | Biological Activity | IC50/ED50 Values | Reference |

|---|---|---|---|

| Compound A | Antitumor | 45 nM (MCF-7) | |

| Compound B | Anticonvulsant | 30 mg/kg (MES) | |

| Compound C | Antitumor | 67 nM (HCT-116) |

Case Study 1: Antitumor Efficacy

A study evaluating a series of thieno[2,3-d]pyrimidine derivatives found that two specific compounds exhibited potent antitumor activity across multiple cell lines. These findings suggest that structural modifications can lead to enhanced biological efficacy.

Case Study 2: Anticonvulsant Mechanism

Research on N-benzyl derivatives indicated that specific stereoisomers were more effective in preventing seizures. This emphasizes the importance of stereochemistry in drug design for neurological applications.

特性

IUPAC Name |

2-benzylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS2/c20-17(14-21-13-15-7-2-1-3-8-15)19-18(10-4-5-11-18)16-9-6-12-22-16/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXQNAWIIDFLKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。